Nitrofluorenone

Beschreibung

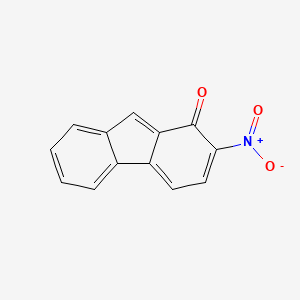

Nitrofluorenone (C₁₃H₇NO₃, molecular weight: 225.20 g/mol) is a nitro-substituted derivative of fluorenone, featuring a ketone group at the 9-position and a nitro group typically at the 2- or 7-position (Figure 1) . This compound exhibits strong electron-withdrawing properties due to the synergistic effects of the nitro and ketone groups, making it a versatile acceptor in donor-acceptor (D-A) charge-transfer (CT) complexes . This compound is widely utilized in materials science, including photoconductive systems , liquid crystalline materials , and supramolecular architectures . Its electronic properties are critical in enabling near-infrared (NIR) CT transitions when paired with platinum-dithiolene donors .

Structure

2D Structure

Eigenschaften

Molekularformel |

C13H7NO3 |

|---|---|

Molekulargewicht |

225.20 g/mol |

IUPAC-Name |

2-nitrofluoren-1-one |

InChI |

InChI=1S/C13H7NO3/c15-13-11-7-8-3-1-2-4-9(8)10(11)5-6-12(13)14(16)17/h1-7H |

InChI-Schlüssel |

FGFOZLCWAHRUAJ-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC=C2C(=C1)C=C3C2=CC=C(C3=O)[N+](=O)[O-] |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Nitrofluorenone can be synthesized through several methods. One common approach involves the oxidation of fluorene to obtain 9-fluorenone, followed by nitration. For instance, 2,7-dibromo-4-nitrofluorenone can be prepared by first carrying out an oxidation reaction on fluorene to obtain 9-fluorenone. This is followed by a bromination reaction to obtain 2,7-dibromofluorenone. The final step involves nitration using a mixture of nitric acid and sulfuric acid under reflux conditions .

Industrial Production Methods: The industrial production of this compound typically involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity while minimizing environmental impact. The use of water as a solvent in the bromination and nitration processes helps achieve moderate reaction conditions, simple operation, and high total yield (83-88%) .

Analyse Chemischer Reaktionen

Types of Reactions: Nitrofluorenone undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form nitroso and hydroxylamine derivatives.

Reduction: The nitro group can be reduced to an amino group using reducing agents such as sodium borohydride.

Substitution: this compound can undergo nucleophilic substitution reactions, where the nitro group is replaced by other substituents.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and nitric acid.

Reduction: Sodium borohydride and hydrogen gas in the presence of a catalyst are commonly used.

Substitution: Reagents such as potassium hydroxide and aniline are used for nucleophilic substitution reactions.

Major Products:

Oxidation: Nitroso and hydroxylamine derivatives.

Reduction: Amino derivatives.

Substitution: Various substituted fluorenones depending on the reagents used.

Wissenschaftliche Forschungsanwendungen

Nitrofluorenone has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of nitrofluorenone involves its ability to undergo redox reactions. The nitro group can be reduced to form reactive intermediates, such as nitroso and hydroxylamine derivatives, which can interact with various molecular targets. These interactions can lead to the inhibition of key biological pathways, such as DNA, RNA, and protein synthesis .

Vergleich Mit ähnlichen Verbindungen

2-Nitrofluoranthene (C₁₆H₉NO₂)

- Structural Differences: Unlike nitrofluorenone, 2-nitrofluoranthene lacks a ketone group and features a fused five-membered ring in its fluoranthene backbone .

- Electronic Properties: The absence of a ketone reduces its electron-accepting capacity compared to this compound. However, its extended aromatic system enhances stability in environmental matrices .

9-Fluorenone (C₁₃H₈O)

- Structural Differences : The parent compound lacks the nitro group, resulting in weaker electron-withdrawing capability .

- Electronic Properties: 9-Fluorenone is a moderate electron acceptor, often used as a precursor for synthesizing this compound and other derivatives .

- Applications: Limited to organic synthesis and as a building block for advanced materials, unlike this compound’s role in CT complexes .

2-Nitrofluorene (C₁₃H₉NO₂)

- Structural Differences: Lacks the ketone group present in this compound, reducing its electron-accepting strength .

- Applications: Studied for mutagenicity in environmental toxicology, whereas this compound is prioritized in materials science .

Comparison with Functionally Similar Compounds

Tetrathis compound (C₁₃H₅N₄O₇)

- Structural Differences: Contains four nitro groups, significantly increasing electron-withdrawing capacity compared to mono-nitrofluorenone .

- Electronic Properties : Forms CT complexes with tetrathiafulvalene (TTF), but poor electron delocalization in the solid state results in insulating behavior .

- Applications: Used in CT salts, though its conductivity is inferior to this compound-based systems due to steric and electronic mismatches .

Platinum-Dithiolene Donor-Acceptor Systems

- Functional Role: this compound acts as an acceptor in Pt-dithiolene systems, enabling NIR absorption via 1:1 D-A stacking. Similar compounds like tetranitrile acceptors require different stacking patterns (e.g., 2:1 or 2:2) for comparable optical properties .

- Performance: this compound-based systems exhibit superior NIR CT transitions compared to nitro-free fluorenone derivatives .

Data Tables

Table 1: Structural and Molecular Comparison

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | Aromatic System |

|---|---|---|---|---|

| This compound | C₁₃H₇NO₃ | 225.20 | Nitro, Ketone | Fluorenone |

| 2-Nitrofluoranthene | C₁₆H₉NO₂ | 247.25 | Nitro | Fluoranthene |

| 9-Fluorenone | C₁₃H₈O | 180.20 | Ketone | Fluorenone |

| Tetrathis compound | C₁₃H₅N₄O₇ | 345.20 | Four Nitro, Ketone | Fluorenone |

Key Research Findings

Supramolecular Architectures: this compound forms columnar 1:1 D-A stacks with Pt-dithiolene donors, enabling NIR absorption critical for optical materials . In contrast, tetrathis compound-TTF complexes adopt mixed stacks but remain insulating due to poor electron delocalization .

Environmental Impact: this compound is less mutagenic in human cell assays compared to 2-nitrofluoranthene, highlighting structural influences on toxicity .

Synthetic Flexibility: The nitro group in this compound directs regioselective reactions, as seen in isomer distributions influenced by electronic repulsions during diazonium coupling .

Biologische Aktivität

Nitrofluorenone, a nitro derivative of fluorene, has garnered significant attention in the field of biological research due to its diverse biological activities. This article explores the compound's biological activity, including its carcinogenic potential, mutagenicity, and various therapeutic effects.

Overview of this compound

This compound is primarily studied for its role as an environmental contaminant and its implications in toxicology. It is known to undergo metabolic activation, leading to the formation of reactive intermediates that can interact with cellular macromolecules.

Carcinogenicity

Research indicates that this compound exhibits carcinogenic properties in animal models. In a study involving male and female rats, administration of 2-nitrofluorene resulted in high incidences of liver tumors and mammary gland adenocarcinomas. Specifically:

- Liver Tumors : 24 out of 26 male rats developed liver-cell tumors.

- Mammary Gland Tumors : 22 out of 25 female rats exhibited adenocarcinomas.

- Forestomach Carcinomas : Significant occurrences were noted with squamous-cell carcinomas in both male and female rats .

The initiation-promotion studies further confirmed the carcinogenic potential, where this compound was shown to induce tumor development following metabolic activation by liver enzymes.

Mutagenicity

This compound has been evaluated for its mutagenic effects using various bacterial assays:

- E. coli and Bacillus subtilis : this compound induced DNA binding and showed preferential inhibition of growth in DNA repair-deficient strains .

- Sister Chromatid Exchange : In Chinese hamster ovary (CHO) cells, this compound induced sister chromatid exchange at concentrations as low as 30 µM .

- Mouse Lymphoma Assays : The compound demonstrated mutagenic activity in mouse lymphoma cells, indicating its potential to cause genetic mutations .

Biological Activity Summary Table

Therapeutic Applications

Recent studies have suggested that derivatives of this compound may possess therapeutic potential beyond their toxicological implications:

- Antineoplastic Activity : Nitro compounds have been shown to exhibit antitumor effects through mechanisms involving the inhibition of specific enzymes critical for tumor growth .

- Antimicrobial Properties : Certain nitro derivatives demonstrate significant antibacterial activity, making them candidates for antibiotic development .

Case Studies

-

Case Study on Carcinogenicity :

In a controlled study with Sprague-Dawley rats, administration of this compound led to a notable increase in forestomach tumors when combined with a known carcinogen (2-acetylaminofluorene). This synergistic effect highlights the compound's role as a promoter in carcinogenesis . -

Mutagenicity Assessment :

A series of experiments conducted on various bacterial strains revealed that this compound could induce mutations at lower concentrations than previously reported for other nitro compounds. This finding emphasizes the need for further investigation into its genetic impact .

Q & A

Q. What protocols ensure reproducibility in this compound’s photophysical property measurements?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.